6-(Benzyloxy)-4-cyanopyridine-2-sulfonyl chloride
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Overview
Description
6-(Benzyloxy)-4-cyanopyridine-2-sulfonyl chloride is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a benzyloxy group at the 6th position, a cyano group at the 4th position, and a sulfonyl chloride group at the 2nd position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzyloxy)-4-cyanopyridine-2-sulfonyl chloride typically involves multi-step reactions starting from commercially available precursors. One common method involves the following steps:
Cyclization: The amino group undergoes cyclization with a suitable reagent to form the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(Benzyloxy)-4-cyanopyridine-2-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.
Oxidation and Reduction: The benzyloxy group can be oxidized to a benzaldehyde or reduced to a benzyl alcohol.
Coupling Reactions: The cyano group can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium catalysts for coupling reactions.
Major Products
Sulfonamides: Formed by substitution with amines.
Sulfonates: Formed by substitution with alcohols.
Sulfonothioates: Formed by substitution with thiols.
Coupled Products: Formed by coupling reactions involving the cyano group.
Scientific Research Applications
6-(Benzyloxy)-4-cyanopyridine-2-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive sulfonyl chloride group.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(Benzyloxy)-4-cyanopyridine-2-sulfonyl chloride is primarily based on its ability to react with nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, making it useful as a biochemical probe. The cyano group can also participate in various chemical transformations, adding to the compound’s versatility.
Comparison with Similar Compounds
Similar Compounds
6-(Benzyloxy)-2-nitropyridine: Similar structure but with a nitro group instead of a cyano group.
4-Cyanopyridine-2-sulfonyl chloride: Lacks the benzyloxy group.
6-Benzyloxy-4-methylpyridine-2-sulfonyl chloride: Contains a methyl group instead of a cyano group.
Uniqueness
6-(Benzyloxy)-4-cyanopyridine-2-sulfonyl chloride is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both a cyano group and a sulfonyl chloride group allows for diverse chemical transformations, making it a valuable compound in synthetic chemistry.
Properties
Molecular Formula |
C13H9ClN2O3S |
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Molecular Weight |
308.74 g/mol |
IUPAC Name |
4-cyano-6-phenylmethoxypyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C13H9ClN2O3S/c14-20(17,18)13-7-11(8-15)6-12(16-13)19-9-10-4-2-1-3-5-10/h1-7H,9H2 |
InChI Key |
LXACWPXOVVFOAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC(=CC(=C2)C#N)S(=O)(=O)Cl |
Origin of Product |
United States |
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